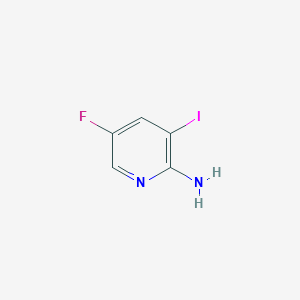

2-Amino-5-fluoro-3-iodopyridine

Overview

Description

2-Amino-5-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, characterized by the presence of amino, fluoro, and iodo substituents at the 2, 5, and 3 positions, respectively

Mechanism of Action

Target of Action

It’s known that fluoropyridines, a class of compounds to which 2-amino-5-fluoro-3-iodopyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of this compound with its targets.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . These properties could impact the bioavailability of the compound.

Result of Action

As a fluoropyridine, it may have various effects depending on the specific biological context .

Action Environment

The compound’s properties, such as its reduced basicity and lower reactivity compared to its chlorinated and brominated analogues, could potentially influence its stability and efficacy in different environments .

Biochemical Analysis

Biochemical Properties

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Amino-5-fluoro-3-iodopyridine may interact with enzymes, proteins, and other biomolecules in a unique manner.

Cellular Effects

Fluoropyridines are known to have interesting and unusual biological properties , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

The compound’s fluorine atom could potentially interact with enzymes or cofactors in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 2-amino-5-fluoropyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoromethanesulfonic acid (TfOH) and meta-chloroperbenzoic acid (m-CPBA) to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino and iodo groups can participate in nucleophilic substitution reactions, often facilitated by palladium or copper catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Palladium and Copper Catalysts: Used in coupling and substitution reactions.

Solvents: Dichloromethane, dimethylformamide (DMF), and others depending on the reaction.

Oxidizing Agents: m-CPBA for iodination.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Amino-5-fluoro-3-iodopyridine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.

Material Science: Employed in the synthesis of advanced materials with specific electronic properties.

Comparison with Similar Compounds

- 2-Amino-5-chloro-3-iodopyridine

- 5-Bromo-3-iodopyridin-2-amine

- 6-Chloro-3-iodopyridin-2-amine

Comparison: 2-Amino-5-fluoro-3-iodopyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name |

5-fluoro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSPIURCJCRCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594024 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823218-51-5 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)

![[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine](/img/structure/B112977.png)